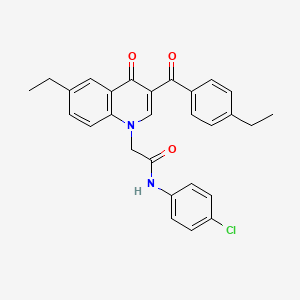

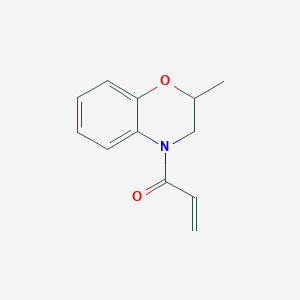

![molecular formula C22H26N4O2 B2571101 5-(4-苄基哌啶-1-基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 942007-65-0](/img/structure/B2571101.png)

5-(4-苄基哌啶-1-基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They form a large group of heterocyclic compounds and are an integral part of DNA and RNA . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrimidines includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .科学研究应用

合成和抗病毒活性

5-(4-苄基哌啶-1-基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮衍生物已被合成并评估其潜在的抗 HIV 活性。这些化合物是通过涉及 5-溴尿嘧啶和苯胺衍生物的融合过程合成的,然后与苄基卤化物偶联。它们的抗 HIV 特性通过特定分析来评估,以确定其抑制 HIV-1 复制的有效性 (Loksha 等,2008)。

抗血栓特性

科学研究中的另一个重要应用是抗血栓特性的探索。5-(4-苄基哌啶-1-基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的衍生物已由 1-苄基-4-氨基四氢吡啶-3-羧酸甲酯合成。这些化合物已显示出良好的脑部和周围作用,有助于它们作为抗血栓剂的潜力 (Furrer 等,1994)。

脲酶抑制

8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮的 5-取代衍生物的脲酶抑制活性已得到研究。这些化合物,包括 5-(4-苄基哌啶-1-基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮,在抑制脲酶方面显示出不同程度的有效性,脲酶是一种催化尿素水解的酶。该活性对于开发由产生脲酶的病原体引起的疾病的潜在治疗方法至关重要 (Rauf 等,2010)。

合成技术和表征

吡啶并[2,3-d]嘧啶酮的化学合成和表征,包括所讨论的化合物,已得到广泛研究。这些合成涉及氨基嘧啶-4-酮与各种衍生物的反应,从而产生一系列吡啶并[2,3-d]嘧啶-4,7-二酮。这些化合物的结构测定,包括它们的 NMR 测量值,提供了对其化学性质和在药物中的潜在应用的深刻理解 (Quiroga 等,1997)。

新型合成方法和药物学意义

已经开发出一种合成功能化 5-(2-芳基咪唑并[1,2-a]吡啶-3-基)嘧啶-2,4(1H,3H)-二酮(包括感兴趣的化合物)的新方法。该方法的特点是使用水作为反应介质并避免使用有毒溶剂,突出了对药学相关化合物进行环保且高效的合成。通过此方案合成的化合物因其潜在的治疗应用和环境可持续性而具有重要意义 (Brahmachari 等,2020)。

作用机制

While the specific mechanism of action for “5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrimidines and their derivatives have been associated with a broad spectrum of biological activities . For example, certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

未来方向

属性

IUPAC Name |

5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-15-14-23-20-18(21(27)25(3)22(28)24(20)2)19(15)26-11-9-17(10-12-26)13-16-7-5-4-6-8-16/h4-8,14,17H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFCTCLAVZRXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

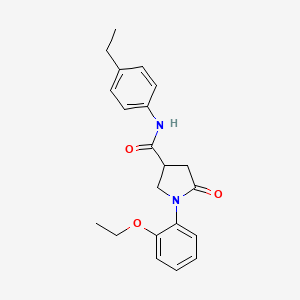

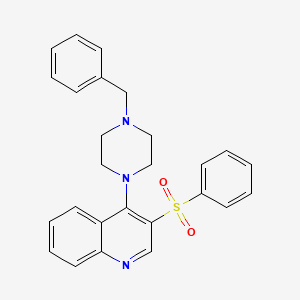

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2571023.png)

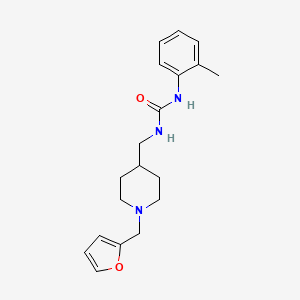

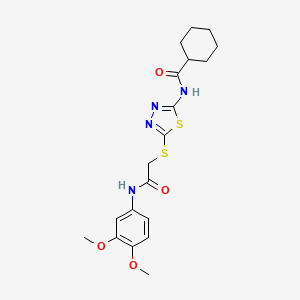

![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)

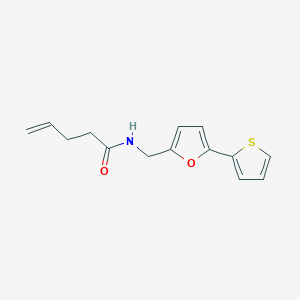

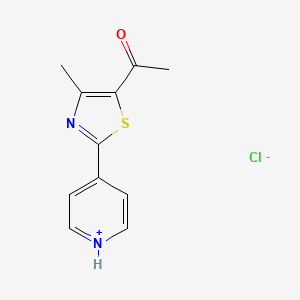

![2-Cyclopropyl-1-[1-(oxan-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2571030.png)

![N-benzhydryl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571033.png)

![2-(4-Chlorophenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2571036.png)

![8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2571039.png)